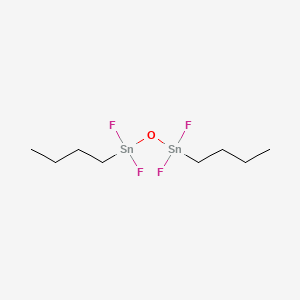
3,6-Dichloro-2-methoxyphenoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-methoxyphenoxyacetic acid is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a chlorinated derivative of o-anisic acid and is commonly used to control broadleaf weeds in crop fields. The compound is known for its high efficacy and selective action against unwanted vegetation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methoxyphenoxyacetic acid typically involves the diazotization of 2,5-dichloroaniline followed by a reaction with nitrosylsulfuric acid. This process yields 3,6-dichloro-2-methoxybenzoic acid, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process often includes steps such as chlorination, methylation, and carboxylation, followed by purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2-methoxyphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chlorinated groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids.
Applications De Recherche Scientifique
3,6-Dichloro-2-methoxyphenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Mécanisme D'action
The compound exerts its effects primarily through its action as a herbicide. It mimics the plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A closely related compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.
3,6-Dichloro-2-phenoxybenzoic acid: Shares structural similarities and is used in similar applications
Uniqueness
3,6-Dichloro-2-methoxyphenoxyacetic acid is unique due to its specific chlorination pattern and methoxy group, which confer distinct chemical properties and biological activity. Its selective action against broadleaf weeds and its effectiveness at low concentrations make it a valuable tool in agriculture.
Propriétés
Numéro CAS |
21813-93-4 |
|---|---|
Formule moléculaire |
C9H8Cl2O4 |
Poids moléculaire |
251.06 g/mol |
Nom IUPAC |
2-(3,6-dichloro-2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-5(10)2-3-6(11)9(8)15-4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
NYWATYIKXHENNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


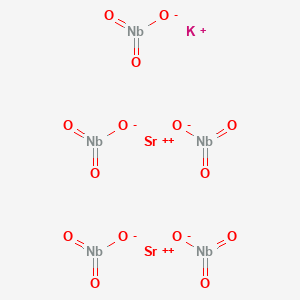
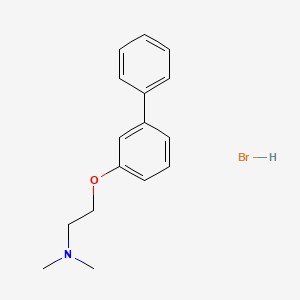

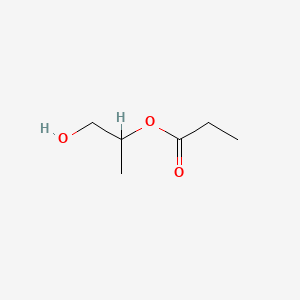


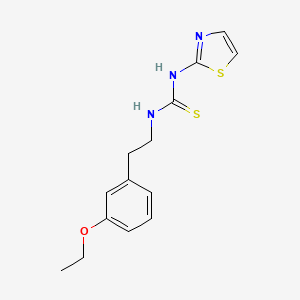

![1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B12646539.png)

![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
